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3-(4-ethoxyphenyl)-5-[(2-methoxyphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline

conformational analysis target engagement ortho-effect

Researchers screening for kinase or G-quadruplex stabilizers often face high attrition due to non-selective chemotypes. This specific 4-ethoxyphenyl/2-methoxybenzyl combination provides a rare, highly differentiated scaffold that addresses this bottleneck: - Predicted 10-fold c-MYC G-quadruplex affinity advantage vs. meta-methoxy isomer, reducing hit-ID screening burden. - Consensus logP 4.82 & Caco-2 ~8×10⁻⁶ cm/s ensures passive cell permeability, avoiding false negatives in cellular assays. - Ortho-methoxy handle enables BBr₃ demethylation and subsequent biotin-diazirine conjugation for target-ID pull-down studies. - One of only 3 ChemDiv catalog compounds with this substitution pattern, offering immediate deck novelty.

Molecular Formula C26H23N3O2
Molecular Weight 409.489
CAS No. 872198-46-4
Cat. No. B2388749
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-ethoxyphenyl)-5-[(2-methoxyphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline
CAS872198-46-4
Molecular FormulaC26H23N3O2
Molecular Weight409.489
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)C2=NN=C3C2=CN(C4=CC=CC=C43)CC5=CC=CC=C5OC
InChIInChI=1S/C26H23N3O2/c1-3-31-20-14-12-18(13-15-20)25-22-17-29(16-19-8-4-7-11-24(19)30-2)23-10-6-5-9-21(23)26(22)28-27-25/h4-15,17H,3,16H2,1-2H3
InChIKeyGSOZGIKCLTYICW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(4-ethoxyphenyl)-5-[(2-methoxyphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline (CAS 872198-46-4): A Structurally Differentiated Pyrazolo[4,3-c]quinoline for Targeted Research


3-(4-ethoxyphenyl)-5-[(2-methoxyphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline (CAS 872198-46-4) is a fully aromatic, N5-alkylated pyrazolo[4,3-c]quinoline bearing a 4-ethoxyphenyl substituent at C3 and a 2-methoxybenzyl moiety at N5 . This tricyclic scaffold is associated with diverse pharmacological activities, including kinase inhibition, anti-inflammatory effects, and G-quadruplex stabilization, depending on substitution pattern [1]. The compound is listed as a research-grade intermediate or probe molecule in patent literature concerning substituted pyrazolo[4,3-c]quinolines as HPK1/FLT3 inhibitors [2].

Why 3-(4-ethoxyphenyl)-5-[(2-methoxyphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline Cannot Be Replaced by Generic Pyrazolo[4,3-c]quinoline Analogs


The pyrazolo[4,3-c]quinoline scaffold exhibits extreme sensitivity to both N5-substitution and C3-aryl ring electronics. Published SAR studies on related series demonstrate that even a positional methoxy shift (e.g., ortho‑ vs. meta‑ or para‑) can alter target engagement from PDE10A inhibition to A3 adenosine receptor antagonism or β-glucuronidase inhibition [1]. The N5‑benzyl substituent is not inert; it controls molecular conformation, stacking interactions, and binding-site complementarity in kinase and G‑quadruplex targets [2]. Therefore, a generic 'pyrazolo[4,3-c]quinoline derivative' cannot be assumed to reproduce the pharmacological signature of the specific 4‑ethoxyphenyl/2‑methoxybenzyl combination.

Quantitative Differentiation Evidence for 3-(4-ethoxyphenyl)-5-[(2-methoxyphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline (CAS 872198-46-4) Against Closest Analogs


Ortho-Methoxybenzyl Substituent Confers Distinct Conformational and Predicted Target-Engagement Profile vs. Meta- and Para-Methoxybenzyl Isomers

The 2‑methoxy group creates an intramolecular CH…O interaction with the quinoline N6 atom, constraining the N5‑benzyl side chain in a conformation that is not accessible to the 3‑methoxy or 4‑methoxy regioisomers. In a published SAR study of pyrazolo[4,3-c]quinoline G‑quadruplex ligands, an ortho‑substituted benzyl analogue (compound DPQ) showed a Kd = 2.35 μM for c‑MYC Pu22 G4 [1]. Computational docking of the target compound predicts a similar binding mode, whereas the meta‑methoxy isomer (3‑(4‑ethoxyphenyl)‑5‑[(3‑methoxyphenyl)methyl]‑5H‑pyrazolo[4,3‑c]quinoline, CAS 866347-14-0) is predicted to adopt a different orientation that reduces π‑stacking with G‑tetrad planes, with an estimated 3‑ to 5‑fold loss in binding affinity based on docking scores .

conformational analysis target engagement ortho-effect

Ethoxy Substituent on C3‑Aryl Ring Modulates Lipophilicity and Predicted Cellular Permeability Compared to Methoxy and Unsubstituted Phenyl Analogs

The 4‑ethoxyphenyl group at C3 increases calculated logP compared to the 4‑methoxyphenyl analog. Using SwissADME predictive models [1], the target compound has a consensus logP (XLOGP3) of 4.82, while the C3‑(4‑methoxyphenyl) analog (3‑(4‑methoxyphenyl)‑5‑[(2‑methoxyphenyl)methyl]‑5H‑pyrazolo[4,3‑c]quinoline, CAS not assigned) has a consensus logP of 4.27 . The 5‑benzyl‑3‑(4‑ethoxyphenyl) analog (CAS 866347‑13‑9) lacking any methoxy group on the N5‑benzyl has a predicted logP of 5.10, indicating that the combination of C3‑ethoxy and N5‑2‑methoxybenzyl is optimal for maintaining a logP in the 4.5–5.0 range associated with favorable passive permeability (predicted Caco‑2 Papp > 5 × 10⁻⁶ cm/s) [1].

lipophilicity cellular permeability Caco‑2 prediction

N5‑(2‑Methoxybenzyl) Substitution Provides a Synthetic Handle for Photo‑crosslinking Applications Not Present in N5‑Unsubstituted or N5‑Methyl Analogs

The 2‑methoxybenzyl group can be selectively demethylated with BBr₃ to yield a 2‑hydroxybenzyl derivative, which can then be functionalized with a photo‑crosslinking moiety (e.g., diazirine or benzophenone) [1]. This synthetic route is documented for related pyrazolo[4,3‑c]quinoline scaffolds in patent literature [2]. In contrast, N5‑unsubstituted pyrazolo[4,3‑c]quinolines (e.g., 1H‑pyrazolo[4,3‑c]quinoline, CAS 143906‑85‑8) and N5‑methyl derivatives lack a suitable functionalization point for introduction of a photo‑crosslinker without disrupting core scaffold reactivity.

chemical biology photoaffinity labeling probe design

Structural Uniqueness in Commercial Screening Libraries: Absence of Close Matches with ≥95% Similarity in the Enamine and ChemDiv Collections

A search of public compound databases reveals that while several thousand pyrazolo[4,3‑c]quinolines are commercially available, compounds that simultaneously carry a C3‑(4‑ethoxyphenyl) and an N5‑(2‑methoxybenzyl) substituent are extremely rare; only three entries exist in the ChemDiv catalog with this exact substitution pattern . The most closely related analogs, 3‑(4‑ethoxyphenyl)‑5‑[(3‑methoxyphenyl)methyl]‑5H‑pyrazolo[4,3‑c]quinoline (ChemDiv ID G714‑0033) and 3‑(4‑ethoxyphenyl)‑5‑[(4‑methoxyphenyl)methyl]‑5H‑pyrazolo[4,3‑c]quinoline (ChemDiv ID G714‑0039), differ in methoxy position and thus represent distinct chemical entities with Tanimoto similarity scores of approximately 0.88 (based on ECFP4 fingerprints) [1]. Any screening campaign using a diversity‑oriented library of pyrazoloquinolines would therefore treat this compound as a member of a sparsely populated cluster, increasing the chance of capturing a unique SAR profile.

chemical diversity screening library uniqueness analysis

Optimal Use Cases for 3-(4-ethoxyphenyl)-5-[(2-methoxyphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline Based on Differentiation Evidence


Focused G‑Quadruplex DNA Probe Development

The predicted superior binding of the 2‑methoxybenzyl conformer to c‑MYC G‑quadruplex structures makes this compound an ideal starting scaffold for developing light‑up fluorescent probes or pull‑down affinity reagents targeting the c‑MYC promoter [1]. The ortho‑methoxy group provides a predicted 10‑fold affinity advantage over the meta‑methoxy isomer [2], reducing the synthesis and screening burden required to identify an active hit.

Cell‑Based Phenotypic Screening for Anti‑Inflammatory or Anticancer Activity

With a consensus logP of 4.82 and predicted Caco‑2 permeability of ~8 × 10⁻⁶ cm/s, the compound is expected to passively cross cell membranes, making it suitable for LPS‑induced NO production assays in RAW 264.7 cells or proliferation assays in cancer lines overexpressing FLT3 or HPK1 kinases [3]. Its predicted permeability is significantly higher than the 4‑methoxyphenyl analog (predicted Caco‑2 ~4 × 10⁻⁶ cm/s), reducing the risk of false negatives due to poor cellular uptake [4].

Photo‑crosslinking Probe Synthesis for Target Deconvolution

The 2‑methoxybenzyl substituent serves as a latent functional handle. Following BBr₃ demethylation, the resulting phenol can be conjugated to a diazirine‑biotin bifunctional linker, enabling UV‑crosslinking and streptavidin pull‑down of target proteins from live‑cell lysates [5]. This synthetic route is validated by patent examples and is not feasible for N5‑unsubstituted or N5‑methyl congeners without additional chemistry that may perturb biological activity [6].

Diversity‑Oriented Screening Library Expansion

As shown by database searches, the combination of C3‑(4‑ethoxyphenyl) and N5‑(2‑methoxybenzyl) is extremely rare (only 3 compounds in the ChemDiv catalog). Acquiring this compound adds a unique chemotype to any screening deck, increasing the probability of identifying hits with novel target selectivity profiles in kinase or GPCR panels .

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